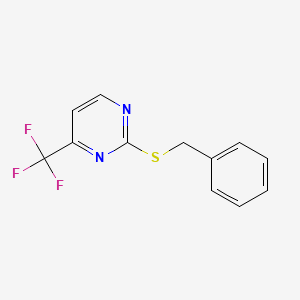

2-(Benzylthio)-4-(trifluoromethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

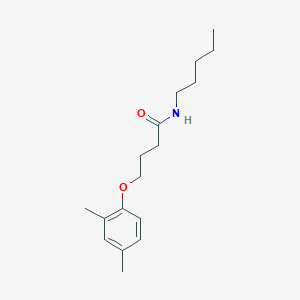

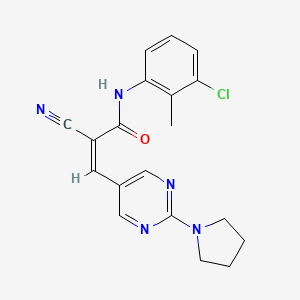

“2-(Benzylthio)-4-(trifluoromethyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a trifluoromethyl group (-CF3) and a benzylthio group (-SCH2C6H5) attached to the pyrimidine ring.

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a six-membered pyrimidine ring with a trifluoromethyl group and a benzylthio group attached. The exact structure would need to be confirmed through techniques like X-ray crystallography .Chemical Reactions Analysis

Trifluoromethyl-containing compounds are known to undergo various chemical reactions, including transition metal-mediated trifluoromethylation reactions . The exact reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Trifluoromethyl-containing compounds are generally known for their high stability, lipophilicity, and ability to form strong hydrogen bonds .科学的研究の応用

Synthesis of Biologically Important Compounds

2-(Benzylthio)-4-(trifluoromethyl)pyrimidine serves as a precursor in the synthesis of biologically important compounds. For instance, it has been utilized in the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, compounds known for their biological significance, through oxidative N-N bond formation processes that feature high reaction yields and short reaction times (Zheng et al., 2014).

Corrosion Inhibition

Research has demonstrated the effectiveness of pyrimidine derivatives, including this compound, in inhibiting the corrosion of carbon steel in CO2-containing environments. These studies reveal that such compounds exhibit high inhibition performance, significantly preventing tautomeric transformation and enhancing adsorption ability on metal surfaces (Hou et al., 2021).

Material Science and Organic Electronics

The compound has also found applications in material science, particularly in the development of electron transporting materials for organic electronics. For example, pyrimidine-containing star-shaped compounds have been synthesized and characterized, showing favorable electronic affinities and high triplet energy levels, beneficial for phosphorescent organic light-emitting devices (Yin et al., 2016).

Organic Synthesis and Molecular Design

Furthermore, this compound is used in the synthesis of various organic compounds, contributing to the field of organic chemistry and molecular design. It facilitates the construction of complex molecular architectures through reactions such as cycloaddition and dehydrogenation, leading to compounds with potential applications in medicinal chemistry and materials science (Aginagalde et al., 2010).

Antiviral and Anticancer Research

Additionally, pyrimidine derivatives, including those based on this compound, have shown significant antiviral and anticancer potentials. These compounds have been explored for their effectiveness against various human pathogens and cancer cell lines, indicating their importance in the development of new therapeutic agents (Kumar et al., 2019).

作用機序

Mode of Action

The trifluoromethyl group in similar compounds is known to interact with carbon-centered radical intermediates .

Biochemical Pathways

Without specific information on “2-(Benzylthio)-4-(trifluoromethyl)pyrimidine”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a trifluoromethyl group are known to be involved in various biochemical pathways, including those involving carbon-centered radical intermediates .

Pharmacokinetics

Some 5-trifluoromethyl-2-aminopyrimidine derivatives have been found to demonstrate favorable oral pharmacokinetic properties .

Result of Action

Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Some 5-trifluoromethyl-2-aminopyrimidine derivatives have been found to exhibit excellent kinase potency and antiproliferative activity against certain cells .

将来の方向性

The future directions for the study and use of “2-(Benzylthio)-4-(trifluoromethyl)pyrimidine” would depend on its properties and potential applications. Trifluoromethyl-containing compounds are of significant interest in the fields of medicinal chemistry and agrochemicals due to their unique properties .

特性

IUPAC Name |

2-benzylsulfanyl-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2S/c13-12(14,15)10-6-7-16-11(17-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIPCIHWFZOVSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)

![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2986003.png)

![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![2-(2-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2986010.png)